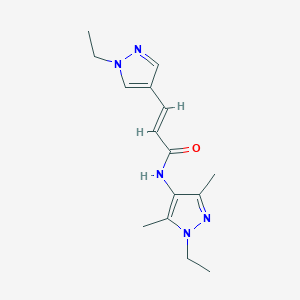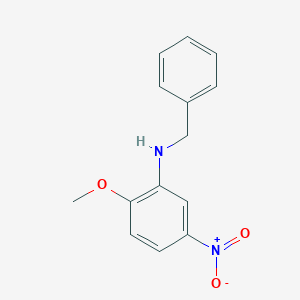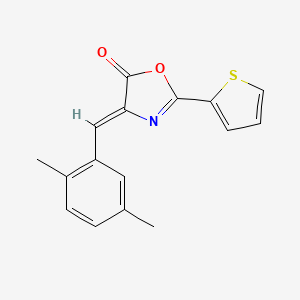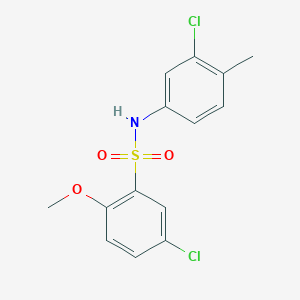
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential biological and medicinal properties. Also known as MK-2206, this compound has been found to have promising applications in cancer research and treatment. In
Mecanismo De Acción
The mechanism of action of MK-2206 involves the inhibition of AKT activity. AKT is a protein kinase that is activated by various growth factors and promotes cell survival and proliferation by phosphorylating downstream targets. In cancer cells, AKT is often overactivated, leading to uncontrolled growth and resistance to chemotherapy. MK-2206 binds to the PH domain of AKT and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MK-2206 has been found to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting AKT activity and activating caspases. It can also inhibit cell proliferation and migration by blocking the activity of various growth factors and cytokines. In addition, MK-2206 has been shown to sensitize cancer cells to chemotherapy and radiation therapy by modulating the expression of drug transporters and DNA repair enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MK-2206 has several advantages for lab experiments. It is a highly specific and potent inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in cancer biology. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to its use. MK-2206 can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. In addition, its efficacy can be affected by the genetic and molecular characteristics of cancer cells, which can vary widely between patients.
Direcciones Futuras
There are several future directions for research on MK-2206. One area of interest is the development of combination therapies that incorporate MK-2206 with other drugs or treatments. For example, MK-2206 has been shown to synergize with inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to MK-2206. This can help to identify patients who are most likely to benefit from treatment with MK-2206. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MK-2206 in different cancer types and patient populations.
Métodos De Síntesis
The synthesis method for MK-2206 involves several steps. The first step is the preparation of 4-methyl-3-chlorophenylacetic acid, which is then converted to 3-chloro-4-methylphenylacetonitrile. This compound is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride to form the final product, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
MK-2206 has been extensively studied for its potential applications in cancer research and treatment. It has been found to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. By inhibiting AKT, MK-2206 can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and spread. MK-2206 has been shown to be effective against a variety of cancer types, including breast, ovarian, prostate, and lung cancer.
Propiedades
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-5-11(8-12(9)16)17-21(18,19)14-7-10(15)4-6-13(14)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSHYPNHUWBDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)

![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)

![4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)
![1-(cyclopentylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5749422.png)
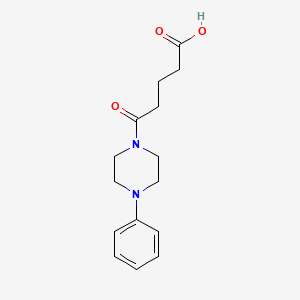
![methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)
